5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Overview
Description
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a chemical compound with the empirical formula C8H5ClN2O . It is a solid substance and is often used in early discovery research .
Molecular Structure Analysis
The molecular weight of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is 180.59 . The SMILES string representation of its structure is Clc1cc2cc[nH]c2nc1C=O .Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde are not available, 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a solid substance . Its empirical formula is C8H5ClN2O , and its molecular weight is 180.59 .Scientific Research Applications
Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives
- Derivative Synthesis : Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives were synthesized from 2-allylamino-5-methoxypyrrole-3-carbaldehydes through oxidation, demonstrating the utility of related structures as synthons for producing tricyclic heterocycles with potential biological activity. The process yielded good results, showcasing the potential of these derivatives in further chemical transformations (El-Nabi, 2004).
Sonogashira-Type Cross-Coupling Reactions
- Cross-Coupling Utility : 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, resembling the core structure of interest, were employed in Sonogashira-type cross-coupling reactions to yield 5-alkynyl-1H-pyrazole-4-carbaldehydes, which were further processed to produce 1-phenylpyrazolo[4,3-c]pyridines through microwave-assisted reactions. This study showcases the chemical versatility and reactivity of chloro-substituted pyrazole carbaldehydes in constructing pyridine derivatives, which are important in pharmaceutical chemistry (Vilkauskaitė, Šačkus, & Holzer, 2011).
Vilsmeier-Haack Reaction in Synthesis of Heterocyclic Chalcones
- Heterocyclic Chalcone Synthesis : Novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes were synthesized via the Vilsmeier-Haack reaction and further used to create chalcone analogues and dipyrazolopyridines, indicating the potential for creating diverse heterocyclic structures with various functional applications (Quiroga et al., 2010).
Interaction with Glycine Esters
- Derivative Formation with Amino Acids : The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters was studied, resulting in the formation of derivatives that include structures related to pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This research underscores the potential of chloro-substituted carbaldehydes in synthesizing novel compounds with possible biological significance (Zinchenko et al., 2018).
Synthesis of Expanded Porphyrins
- Expanded Porphyrin Synthesis : Through the condensation of dichloropyrimidine carbaldehyde with pyrrole, expanded porphyrins were synthesized, highlighting the use of chloro-substituted carbaldehydes in the construction of complex macrocyclic compounds for potential application in materials science and catalysis (Maes, Vanderhaeghen, & Dehaen, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-5-1-2-10-8(5)11-7(6)4-12/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSYUIOGXLJFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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